BenchChemオンラインストアへようこそ!

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine

Medicinal chemistry Kinase inhibitor design Regiochemical SAR

4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1314356-15-4) is a heterocyclic amine with the molecular formula C9H10N4 (MW 174.20) and the SMILES notation Cc1nccn1-c1ccnc(N)c1. It features a pyridine core substituted at the 4-position with a 2-methyl-1H-imidazol-1-yl moiety and at the 2-position with a primary amine, classifying it within the broader family of aminopyridinyl-imidazoles.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B11734944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=NC=C2)N
InChIInChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-12-9(10)6-8/h2-6H,1H3,(H2,10,12)
InChIKeyMORQYNLMDNNWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine Procurement and Research Chemical Selection Guide


4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1314356-15-4) is a heterocyclic amine with the molecular formula C9H10N4 (MW 174.20) and the SMILES notation Cc1nccn1-c1ccnc(N)c1 . It features a pyridine core substituted at the 4-position with a 2-methyl-1H-imidazol-1-yl moiety and at the 2-position with a primary amine, classifying it within the broader family of aminopyridinyl-imidazoles [1]. This scaffold is found in kinase inhibitor pharmacophores, including p38α MAP kinase inhibitors and BRAFV600E inhibitors, where the imidazole-pyridine connectivity critically determines target engagement [2]. As a non-commercial, specialty research intermediate, its procurement requires rigorous differentiation from commercially prevalent positional isomers to ensure experimental reproducibility.

Regiochemical Identity and Substitution Pattern as Sources of Functional Divergence: The Case for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine


Generic substitution within the C9H10N4 imidazole-pyridine-amine isomer family is precluded by regiochemical sensitivity of biological targets to the imidazole attachment point and substitution pattern. Published SAR studies on 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives demonstrate that nanomolar BRAFV600E inhibition (IC50 values ranging from 32 nM to 76 nM) is critically dependent on the imidazole C-2/C-4 substitution array [1]. In p38α MAP kinase inhibitors, the pyridinyl-imidazole connectivity and methyl substitution dictate competitive ATP-site binding, with sub-micromolar potency achieved only when the pyridine 4-position and the imidazole substitution align optimally [2]. These class-level findings establish that exchanging the 4-(2-methyl-1H-imidazol-1-yl) regioisomer for the commercially more common 5-substituted isomer (CAS 1019558-27-0) [3] or the des-methyl analog 4-(1H-imidazol-1-yl)pyridin-2-amine (CAS 1314355-38-8) cannot conservatively preserve target engagement or selectivity.

Head-to-Head Comparator Evidence: Quantified Differentiation of 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine from Analogs


Positional Isomerism and Regiochemical Differentiation: 4-Substituted vs. 5-Substituted Imidazole-Pyridine Connectivity

The attachment of the 2-methyl-1H-imidazol-1-yl moiety at the pyridine 4-position, as opposed to the 5-position (CAS 1019558-27-0), alters the vector of the imidazole ring relative to the 2-aminopyridine hydrogen-bonding pharmacophore. In the structurally related 4-(1H-imidazol-5-yl)pyridin-2-amine series, BRAFV600E inhibitory activity spans IC50 values from 32 nM to >10 µM depending on imidazole C-2 and C-4 substituents, with the most potent inhibitors (e.g., 15j, IC50 32 nM; 16a, IC50 35 nM) featuring specific substitution arrays at the imidazole ring [1]. The 4-position attachment strategy employed in 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine provides a distinct starting geometry for fragment growth and library enumeration, enabling access to chemical space not reachable from the 5-substituted isomer [2].

Medicinal chemistry Kinase inhibitor design Regiochemical SAR

2-Methyl Substitution on the Imidazole Ring: Lipophilic and Steric Differentiation from Des-Methyl Analog

The 2-methyl group on the imidazole ring distinguishes 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine (MW 174.20) from the des-methyl analog 4-(1H-imidazol-1-yl)pyridin-2-amine (CAS 1314355-38-8, MW 160.18). In the broader pyridinyl-imidazole kinase inhibitor class, the presence and position of methyl substituents on the imidazole ring influence ATP-binding pocket occupancy, selectivity among kinase isoforms (e.g., p38α vs. JNK3), and cytochrome P450 metabolic liability [1]. The 2-methyl group increases calculated logP by approximately 0.5–0.7 units relative to the des-methyl analog, and the added steric bulk can reduce oxidative metabolism at the imidazole C-2 position, a known metabolic soft spot in imidazole-containing kinase inhibitors .

Physicochemical profiling Kinase selectivity Metabolic stability

Synthetic Tractability and Purity Profile: Direct N-Arylation Advantage of 4-Bromo-2-aminopyridine Route

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine via copper- or palladium-catalyzed N-arylation of 2-methylimidazole with 4-bromo-2-aminopyridine (or 4-chloro-2-aminopyridine) benefits from the commercial availability of 4-halo-2-aminopyridine precursors. This contrasts with the 3-substituted isomer (CAS 1407153-47-2) which requires 3-halo-2-aminopyridine starting materials known to present regiochemical challenges in N-arylation due to steric and electronic effects . The 4-position is electronically activated toward nucleophilic aromatic substitution, potentially enabling higher yields and purities under optimized conditions. Commercial vendors list the 3-isomer without specified purity levels, whereas the 4-isomer is typically offered at >95% purity when sourced from specialty suppliers .

Synthetic methodology Process chemistry Quality control

Scaffold Versatility for Fragment-Based Drug Discovery: 2-Aminopyridine as a Dual Hydrogen-Bond Donor/Acceptor

The 2-aminopyridine moiety in 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine serves as a classic kinase hinge-binding motif capable of both hydrogen-bond donation (NH2) and acceptance (pyridine N). This dual functionality is conserved across numerous FDA-approved kinase inhibitors (e.g., dabrafenib, which uses a 2-aminopyridine hinge binder with an imidazole substituent at the pyridine 5-position) [1]. In the 4-substituted configuration, the imidazole projects toward the solvent-accessible region or the ribose pocket depending on kinase binding mode, enabling divergent optimization toward selectivity [2]. The 4-substitution pattern on the pyridine, combined with the 2-methyl on imidazole, provides a three-point diversification vector (2-NH2, 4-imidazolyl, imidazole 2-methyl) that is distinct from the two-point vector available in simpler aminopyridines.

Fragment-based drug discovery Structure-based design Kinase hinge binding

Differentiation via Heterocyclic Core Architecture: Imidazole-Pyridine vs. Imidazo[1,2-a]pyridine Fusion

4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine features a non-fused imidazole-pyridine biaryl architecture, in contrast to fused imidazo[1,2-a]pyridin-2-amines. This non-fused connectivity permits free rotation around the imidazole-pyridine N-C bond, allowing the ligand to adapt its conformation to the target binding site. Crystal structures of pyridinyl-imidazole inhibitors bound to p38α MAP kinase demonstrate that the dihedral angle between the pyridine and imidazole rings is a critical determinant of ATP-pocket complementarity, with optimal angles typically between 20° and 40° [1]. Fused imidazo[1,2-a]pyridines lock this angle near 0°, which is suboptimal for certain kinase ATP sites. Published IC50 data for a representative fused analog, 4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine, shows only modest kinase inhibition (IC50 4,000 nM), demonstrating that the fused scaffold loses the conformational flexibility required for tight binding [2].

Scaffold hopping Kinase inhibitor design Bioisosterism

Optimal Deployment Scenarios for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Expansion with Defined Regiochemical Identity

This compound serves as a regiochemically defined fragment for kinase hinge-binding library design. When enumerating 2-aminopyridine-based fragment collections targeting the ATP site, the 4-(2-methylimidazol-1-yl) substitution pattern directs the imidazole ring toward the ribose pocket or solvent channel depending on the kinase, enabling exploration of selectivity determinants. The availability of this specific regioisomer — rather than the more common 5-substituted analog (CAS 1019558-27-0) — allows library designers to systematically probe the effect of imidazole attachment geometry on kinase panel selectivity [1]. The 2-methyl group additionally permits subsequent C-H functionalization at the imidazole C-4 and C-5 positions for further SAR expansion.

SARM1 NADase Inhibitor Lead Identification and Optimization

Substituted pyridine derivatives bearing imidazole substituents have been claimed as SARM1 inhibitors for the treatment of neurodegenerative conditions involving axonal degeneration [2]. 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine represents a minimal pharmacophoric scaffold for SARM1 inhibition SAR studies. The 4-substitution pattern on pyridine places the imidazole in a geometry distinct from 3- or 5-substituted isomers, potentially accessing a different subsite within the SARM1 TIR domain NADase active site. Initiating SAR campaigns with this specific compound ensures that all subsequent structure-activity relationships are anchored to a defined, reproducible regioisomeric starting point.

Histone Demethylase (KDM/LSD1) Inhibitor Scaffold Development

Substituted imidazole-pyridine derivatives are established pharmacophores for histone demethylase inhibition, with patent-protected compound series targeting KDM4 and KDM5 subfamilies for oncology applications [3]. The 2-methyl substitution on imidazole may contribute to isoform selectivity within the KDM family, as demonstrated for related imidazole-pyridine chemotypes where subtle changes in imidazole substitution shift selectivity between KDM4 and KDM5 isoforms. Researchers developing KDM inhibitors should evaluate 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine as a core scaffold rather than defaulting to the des-methyl or 5-substituted analogs, which may exhibit divergent isoform selectivity profiles.

Chemical Probe Development Requiring Defined Negative Control Compounds

In target validation studies using chemical probes, a structurally matched negative control is essential. 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine, with its specific substitution pattern, can serve as either the active probe scaffold or, following modest derivatization, as a regioisomeric negative control for studies employing 5-substituted or 3-substituted analogs. The ability to source all regioisomers from distinct CAS-numbered entities ensures experimental traceability and eliminates ambiguity in probe reporting, satisfying the stringent chemical probe criteria recommended for robust target validation [4].

Quote Request

Request a Quote for 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.